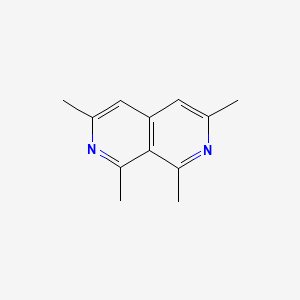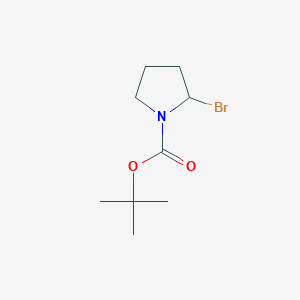![molecular formula C21H18O4 B13934287 4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)
4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde is an organic compound with a complex structure that includes hydroxyl, methoxy, and carboxaldehyde functional groups
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde involves its interaction with molecular targets such as enzymes or receptors. For example, it can act as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde include:
3-Formylphenylboronic acid: Used in organic synthesis and enzyme inhibition studies.
4-Formylphenylboronic acid: Similar applications as 3-formylphenylboronic acid but with different structural properties.
1-(4-tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl ethenone: Used in materials science and organic synthesis.
The uniqueness of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C21H18O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-hydroxy-3-methoxy-5-(3-phenylmethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C21H18O4/c1-24-20-12-17(10-18(13-22)21(20)23)16-8-5-9-19(11-16)25-14-15-6-3-2-4-7-15/h2-13,23H,14H2,1H3 |
InChI-Schlüssel |
JNYUABSWGYULMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
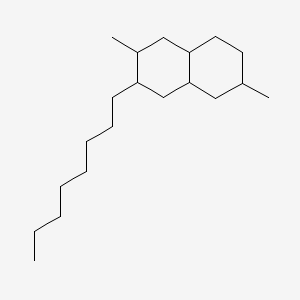
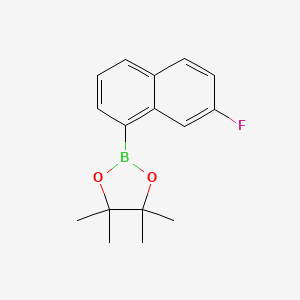
![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
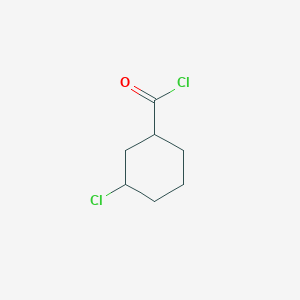
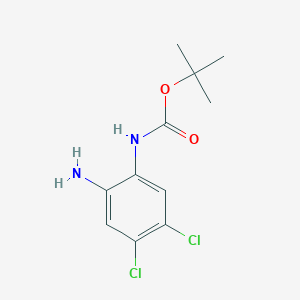
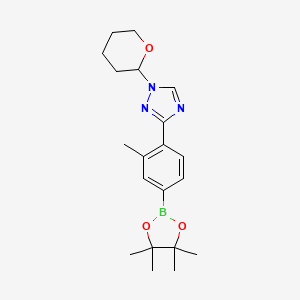

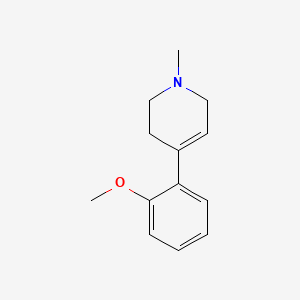

![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
